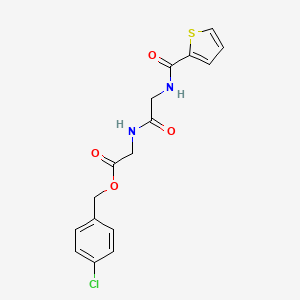![molecular formula C26H20N2O5S B4614312 4-[(2-{[1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4614312.png)
4-[(2-{[1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid
Descripción general
Descripción
This analysis explores the synthetic pathways, molecular structure, chemical reactions, and properties of a complex organic compound. By examining related research, we can infer methodologies and characteristics that may apply to our compound of interest.
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler precursors to achieve the desired molecular structure. For instance, the synthesis and characterization of azo-benzoic acids and their precursors have been detailed, highlighting techniques such as NMR, UV–VIS, and IR spectroscopy for structural confirmation (Baul, Das, Chandra, Mitra, & Pyke, 2009).
Molecular Structure Analysis
Molecular structure and geometry can be optimized using computational methods like the B3LYP density functional theory, providing insight into the molecule's three-dimensional conformation and electronic structure. This approach aids in understanding the molecular foundation that dictates the compound's chemical behavior and interactions (Baul et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving complex organic compounds can include acid-base dissociation and tautomerism, which are influenced by solvent composition and pH. These reactions are crucial for understanding the compound's chemical stability and reactivity in different environments (Baul et al., 2009).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research on compounds with similar structures focuses on their synthesis and characterization, laying foundational knowledge for further application exploration. For instance, the synthesis of liquid crystal intermediates from phenylphenol derivatives, through steps like methylation and acylation, provides insights into the manipulation of complex organic molecules for specific material properties (Dou Qing, 2000). This process underlines the importance of structural modification in developing functional materials with potential application in displays and sensors.
Antimicrobial and Antioxidant Activities
Compounds related to phenyl ether derivatives, as found in marine-derived fungi, demonstrate significant antioxidant activities, which are crucial for pharmaceutical applications. For example, derivatives isolated from Aspergillus carneus showed strong antioxidant properties, indicating potential use in drug development for diseases caused by oxidative stress (Lan-lan Xu et al., 2017). This highlights the role of complex organic molecules in scavenging free radicals, contributing to the prevention or treatment of oxidative stress-related conditions.
Inhibition of Resistance Enzymes
A study identified potential inhibitors of AAC(6')-Ib, an aminoglycoside resistance enzyme, indicating the application of complex benzoic acid derivatives in combating antibiotic resistance. The identified compounds, including the specified chemical structure, showed activity in inhibiting the acetylation of kanamycin A, suggesting their role in restoring the effectiveness of antibiotics against resistant bacterial strains (D. L. Lin et al., 2013). This underscores the potential of such compounds in addressing the growing challenge of antibiotic resistance through the inhibition of resistance-conferring enzymes.
Environmental Applications
Research into the degradation of phenoxyacetic and benzoic acid herbicides using membrane bioreactor (MBR) technology provides insights into environmental applications. The treatment of these herbicides demonstrates the potential of advanced treatment methods in removing persistent organic pollutants from water, highlighting an environmental protection aspect of research related to benzoic acid derivatives (Avik. J. Ghoshdastidar & A. Tong, 2013). This points to the importance of understanding the chemical behavior and treatment possibilities of complex organic compounds in environmental science.
Propiedades
IUPAC Name |
4-[[2-[(E)-[1-(3-methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]phenoxy]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O5S/c1-16-5-4-7-20(13-16)28-24(30)21(23(29)27-26(28)34)14-19-6-2-3-8-22(19)33-15-17-9-11-18(12-10-17)25(31)32/h2-14H,15H2,1H3,(H,31,32)(H,27,29,34)/b21-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLAMHOYEPAPBLC-KGENOOAVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=CC=C3OCC4=CC=C(C=C4)C(=O)O)C(=O)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=O)/C(=C/C3=CC=CC=C3OCC4=CC=C(C=C4)C(=O)O)/C(=O)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(1-benzyl-1H-indol-3-yl)methylene]amino}-N-(2-methylphenyl)-3-thiophenecarboxamide](/img/structure/B4614236.png)

![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)acrylamide](/img/structure/B4614249.png)
![2-{2-bromo-4-[(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B4614255.png)
![N-ethyl-2-methoxy-5-({[2-(4-morpholinylcarbonyl)phenyl]amino}sulfonyl)benzamide](/img/structure/B4614260.png)
![1-methyl-3-[(3-methyl-1-piperidinyl)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4614270.png)

![3-[(3,4-dichlorobenzyl)thio]-4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole](/img/structure/B4614296.png)
![2-({4-[(4-methylbenzyl)(methylsulfonyl)amino]benzoyl}amino)-N-propylbenzamide](/img/structure/B4614298.png)
![N~1~-(4-bromo-2-fluorophenyl)-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4614309.png)
![4-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4614319.png)
![5-(4-methoxybenzoyl)-6,6,8-trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline](/img/structure/B4614325.png)
![5-[(2-bromobenzyl)oxy]-4-ethyl-7-methyl-2H-chromen-2-one](/img/structure/B4614328.png)
![ethyl 5-(4-chlorophenyl)-2-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4614333.png)